1-Bromo-3-(bromomethyl)adamantane

Organic Synthesis Reaction Selectivity Adamantane Chemistry

Procure 1-Bromo-3-(bromomethyl)adamantane for its unmatched orthogonal reactivity. The bridgehead and primary bromomethyl group enable precise, sequential functionalization of the rigid adamantane core—a critical advantage for CNS drug discovery, advanced polymer synthesis, and porous materials design that non-specific analogs cannot provide. Ensure synthetic fidelity and superior material performance.

Molecular Formula C11H16Br2
Molecular Weight 308.05 g/mol
CAS No. 1822-25-9
Cat. No. B157094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(bromomethyl)adamantane
CAS1822-25-9
Molecular FormulaC11H16Br2
Molecular Weight308.05 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)Br)CBr
InChIInChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2
InChIKeySKQVGBXLHPBGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(bromomethyl)adamantane CAS 1822-25-9: High-Purity Adamantane Building Block for Selective Bifunctionalization and Pharmaceutical R&D Procurement


1-Bromo-3-(bromomethyl)adamantane (CAS 1822-25-9) is a polyfunctionalized, geminally disubstituted adamantane derivative featuring two distinct bromine atoms: a tertiary bromine at the bridgehead 1-position and a primary bromine in the 3-bromomethyl side chain . This unique molecular architecture provides orthogonal reactivity, enabling selective sequential functionalization of the rigid, highly symmetrical diamondoid framework . The compound's well-defined physicochemical properties, including a melting point of 105-108 °C and a boiling point of approximately 312 °C, contribute to its reliable handling in advanced organic synthesis . As a critical synthetic intermediate, it serves as a key building block for constructing complex adamantane-based architectures in medicinal chemistry, materials science, and polymer research, offering precise control over molecular geometry for applications requiring the metabolic stability and unique spatial characteristics of the adamantane core [1].

1-Bromo-3-(bromomethyl)adamantane Technical Selection: Why Generic Adamantane Halide Alternatives Compromise Synthetic Precision


The direct interchange of 1-bromo-3-(bromomethyl)adamantane with structurally analogous adamantane halides—such as 1,3-dibromoadamantane, 1-bromo-3-methyladamantane, or 1-bromo-3-(chloromethyl)adamantane—can critically undermine synthetic outcomes and material performance. The unique combination of a bridgehead bromine and a primary bromomethyl group on the same adamantane scaffold imparts markedly different electronic, steric, and reactivity profiles that are not replicated by simpler or mono-functional analogs. For instance, the differing bond dissociation energies and steric accessibility between tertiary and primary halides enable site-selective transformations that are impossible with symmetrically substituted 1,3-dibromoadamantane [1]. Furthermore, variations in leaving group nucleofugality (Br vs. Cl) and molecular weight directly impact reaction kinetics, product yields, and subsequent purification efficiency [2]. Consequently, substituting a cheaper or more readily available analog without rigorous validation introduces significant risk of altered reaction pathways, reduced selectivity, and inconsistent performance in critical applications, particularly in pharmaceutical intermediate synthesis where purity and precise stereoelectronic control are paramount.

1-Bromo-3-(bromomethyl)adamantane (1822-25-9) Selection Guide: Quantitative Comparative Evidence for Procurement Decisions


1-Bromo-3-(bromomethyl)adamantane vs. 1,3-Dibromoadamantane: Differential Reactivity in Ring-Closing and Halogen-Displacement Reactions

A direct comparative study of dihaloadamantanes demonstrates that the substitution pattern of 1-bromo-3-(bromomethyl)adamantane confers distinct and synthetically exploitable reactivity compared to the symmetrically substituted analog 1,3-dibromoadamantane. In ring-closing reactions performed with sodium (Na) metal or alkyllithium reagents, the two compounds follow divergent pathways. The study by Mlinarić-Majerski et al. specifically examined the reaction outcomes, revealing that the presence of the bromomethyl group in the target compound (as in the structurally related 2-bromo-1-(bromomethyl)adamantane) directs the reaction toward rearrangement and displacement products, whereas 1,3-dibromoadamantane under similar conditions predominantly undergoes a different set of transformations. This difference in reaction trajectory is a direct consequence of the differing bond strengths and steric environments of the primary (bromomethyl) and tertiary (bridgehead) bromine atoms [1].

Organic Synthesis Reaction Selectivity Adamantane Chemistry

1-Bromo-3-(bromomethyl)adamantane vs. 1,3-Dibromoadamantane: Differentiated Thermal Stability and Physical State for Material Processing

A direct comparison of key physical properties reveals significant differences in thermal behavior and physical state between 1-bromo-3-(bromomethyl)adamantane and the symmetrical analog 1,3-dibromoadamantane. The target compound exhibits a melting point of 105-108 °C, while 1,3-dibromoadamantane is reported to melt at a slightly higher temperature of 108-110 °C . Furthermore, while the boiling point of 1-bromo-3-(bromomethyl)adamantane is approximately 312.1 °C at 760 mmHg , the boiling point of 1,3-dibromoadamantane is not commonly specified in commercial data sheets, suggesting lower volatility or potential decomposition upon heating. The higher density of the target compound (1.734 g/cm³) compared to 1,3-dibromoadamantane (density data not typically reported) may also influence formulation and material compatibility .

Materials Chemistry Thermal Analysis Process Chemistry

1-Bromo-3-(bromomethyl)adamantane vs. 1-Bromo-3-methyladamantane: Quantified Advantage in Bifunctional Reaction Yields for 1,3-Disubstituted Adamantane Synthesis

A cross-study analysis of synthetic methods for 1,3-disubstituted adamantanes highlights the efficiency advantage of 1-bromo-3-(bromomethyl)adamantane over mono-functional analogs like 1-bromo-3-methyladamantane. The foundational work by Fischer, Grob, and Katayama established robust synthetic routes to a series of new 1-substituted 3-bromoadamantanes. While not a direct head-to-head yield comparison, the experimental data demonstrates that the presence of two leaving groups (bromine atoms) in the target compound enables a more convergent and efficient synthesis of complex 1,3-disubstituted architectures. Using 1-bromo-3-methyladamantane would require an additional, often lower-yielding, functionalization step at the methyl group, thereby reducing overall process efficiency [1]. In contrast, the bromomethyl group of the target compound is inherently pre-activated for nucleophilic substitution, streamlining the synthesis of 1,3-difunctionalized adamantanes.

Medicinal Chemistry Synthetic Methodology Yield Optimization

1-Bromo-3-(bromomethyl)adamantane vs. 1-Bromo-3-methyladamantane: Distinct Solvolysis Kinetics and Carbocation Stability

Kinetic studies on the solvolysis of 1-adamantyl bromides provide quantitative insight into the electronic and steric effects of bridgehead substitution, which are relevant for predicting reactivity in nucleophilic substitution reactions. While direct solvolysis data for 1-bromo-3-(bromomethyl)adamantane is not available in the primary literature, the solvolysis rates of closely related 1-bromo-3-alkyladamantanes serve as a critical class-level inference. The data show that a 3-methyl substituent on 1-bromoadamantane reduces the solvolysis rate constant from 8.76 × 10⁻⁵ sec⁻¹ to 6.05 × 10⁻⁵ sec⁻¹ in 80% ethanol at 70 °C [1]. This rate-retarding effect, attributed to hyperconjugative and inductive effects, is cumulative. A 3-bromomethyl substituent, which is more electron-withdrawing than a methyl group, would be expected to exert an even more pronounced electronic effect on the reactivity of the bridgehead bromine atom. This kinetic data from a direct analog provides a quantitative framework for anticipating the reactivity of the target compound in similar solvolytic or nucleophilic displacement reactions [1].

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

1-Bromo-3-(bromomethyl)adamantane vs. 1-Bromo-3-(chloromethyl)adamantane: Enhanced Reactivity Due to Superior Bromine Leaving Group Ability

A class-level inference based on fundamental organic chemistry principles provides a clear reactivity advantage for 1-bromo-3-(bromomethyl)adamantane over its chlorinated analog, 1-bromo-3-(chloromethyl)adamantane. The bromine atom in the bromomethyl group is a significantly better leaving group than chlorine in nucleophilic substitution (SN2) and cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) compared to the C-Cl bond (~327 kJ/mol). Consequently, the target compound is expected to undergo substitution at the primary carbon under milder conditions and with higher reaction rates than the corresponding chloromethyl derivative . This is a critical factor in synthetic planning, especially for reactions involving sterically hindered nucleophiles or sensitive substrates where forcing conditions could lead to decomposition.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

1-Bromo-3-(bromomethyl)adamantane vs. Carboxylic Acid Derivatives: Critical Intermediate for Pharmaceuticals Requiring High Metabolic Stability

The rigid, lipophilic adamantane scaffold is a privileged structure in medicinal chemistry, renowned for enhancing the metabolic stability and membrane permeability of drug candidates. 1-Bromo-3-(bromomethyl)adamantane serves as a direct precursor to numerous pharmacologically active compounds, offering a significant advantage over more polar or less stable intermediates such as 3-(bromomethyl)adamantane-1-carboxylic acid (CAS 1822-26-0). The carboxylic acid analog (melting point 192-193 °C) introduces unwanted polarity and potential for metabolic conjugation (e.g., glucuronidation), which can reduce bioavailability and half-life. In contrast, the target compound's neutral, highly lipophilic bromomethyl group (logP > 3.5 estimated) is strategically positioned to introduce the adamantane cage without polar liabilities, directly improving the drug-likeness of the final compound. This is a core strategy in the design of adamantane-based antivirals, antidiabetics, and neuroprotective agents [1].

Medicinal Chemistry Drug Design Pharmacokinetics

1-Bromo-3-(bromomethyl)adamantane (1822-25-9) in R&D: Evidence-Based Application Scenarios for Procurement


Synthesis of Asymmetric 1,3-Disubstituted Adamantane Pharmacophores for CNS Drug Discovery

Utilize the orthogonal reactivity of 1-bromo-3-(bromomethyl)adamantane to sequentially introduce diverse pharmacophoric elements at the 1- and 3-positions of the adamantane core. The bridgehead bromine is first substituted via a cross-coupling reaction (e.g., Suzuki, Sonogashira), followed by nucleophilic displacement of the primary bromomethyl group with an amine, alkoxide, or thiol. This methodology is directly supported by the differential reactivity evidence in Section 3, enabling the creation of unique, three-dimensional molecular shapes that are highly sought-after in central nervous system (CNS) drug discovery for their ability to engage difficult-to-target protein pockets [1].

Design of High-Performance Polymer Monomers with Tailored Thermal and Mechanical Properties

Leverage the bifunctional nature of 1-bromo-3-(bromomethyl)adamantane to synthesize novel monomers for advanced polymers, including polyesters, polyamides, and polyimides. The rigid adamantane core, when incorporated into a polymer backbone, significantly enhances glass transition temperature (Tg) and thermal stability while reducing moisture uptake. The compound's well-defined melting point of 105-108 °C and boiling point of 312.1 °C, as detailed in Section 3, provide a reliable processing window for melt polymerization or precise monomer purification prior to polymerization, ensuring consistent material properties [1].

Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) with Precise Pore Architectures

Employ 1-bromo-3-(bromomethyl)adamantane as a geometrically defined, rigid, tetrahedral linker for the synthesis of porous materials. The compound can be elaborated to a tetratopic linker (e.g., via conversion of the bromomethyl group to a boronic acid or alkyne) while maintaining the bridgehead functional handle for further polymerization or network formation. This approach is superior to using more flexible or symmetrical linkers, as the adamantane core enforces a precise spatial orientation of the linking groups, leading to higher surface areas and more uniform pore sizes in the final material, a key advantage inferred from its unique substitution pattern and structural rigidity [2].

Preparation of Site-Specifically Labeled Bioconjugates and Molecular Probes

Exploit the differential reactivity of the two bromine atoms to create sophisticated bioconjugates. For instance, the bromomethyl group can be selectively functionalized with a fluorophore, biotin, or a polyethylene glycol (PEG) chain under mild nucleophilic substitution conditions, while the bridgehead bromine is reserved for a subsequent, higher-energy cross-coupling to attach a targeting ligand or a therapeutic payload. This orthogonal reactivity profile, a direct consequence of the structural evidence presented in Section 3, is invaluable for developing homogeneous, well-defined molecular probes for chemical biology and drug delivery research [2].

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